Laquinimod metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laquinimod metabolite M1 is an active metabolite of laquinimod, a quinoline-3-carboxamide derivative. Laquinimod is an oral immunomodulatory drug primarily investigated for the treatment of multiple sclerosis and other autoimmune diseases. The metabolite M1 retains some of the pharmacological properties of laquinimod and contributes to its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of laquinimod metabolite M1 involves multiple steps, starting from quinoline-3-carboxamide derivatives. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Formation of the carboxamide group.
Hydrolysis: Conversion of ester intermediates to carboxylic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Laquinimod metabolite M1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which retain the core structure of laquinimod but with different functional groups .
Scientific Research Applications
Laquinimod metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of quinoline derivatives and their reactivity.
Biology: Investigated for its effects on immune cells, particularly natural killer cells and dendritic cells.
Medicine: Explored for its potential in treating autoimmune diseases like multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of new immunomodulatory drugs and as a standard in quality control processes .
Mechanism of Action
Laquinimod metabolite M1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor, leading to anti-inflammatory effects.
Modulation of Immune Cells: It influences the activity of natural killer cells and dendritic cells, reducing the presentation of antigens and the production of pro-inflammatory cytokines.
Neuroprotection: It has been shown to dampen astrocyte-induced neurotoxicity, providing indirect neuroprotective effects .
Comparison with Similar Compounds
Laquinimod metabolite M1 is structurally and functionally similar to other quinoline-3-carboxamide derivatives, such as:
Roquinimex (Linomide): Another quinoline derivative investigated for multiple sclerosis but discontinued due to adverse effects.
Fingolimod: An oral immunomodulatory drug used for multiple sclerosis, but with a different mechanism of action involving sphingosine-1-phosphate receptors.
Uniqueness
This compound is unique in its dual role as an immunomodulator and neuroprotective agent. Unlike other similar compounds, it specifically targets the aryl hydrocarbon receptor and modulates both innate and adaptive immune responses .
Properties
CAS No. |
1348611-93-7 |
---|---|
Molecular Formula |
C19H17ClN2O4 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-22(11-7-9-12(23)10-8-11)19(26)16-17(24)15-13(20)5-4-6-14(15)21(2)18(16)25/h4-10,23-24H,3H2,1-2H3 |
InChI Key |
HBMNTNTZJMZXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.